Ethyl 6-formyl-5-nitronicotinate: A Strategic Pyridine Building Block in Advanced Drug Discovery
Ethyl 6-formyl-5-nitronicotinate: A Strategic Pyridine Building Block in Advanced Drug Discovery
Executive Summary
The development of highly selective kinase and polymerase inhibitors heavily relies on the availability of versatile, polyfunctionalized heterocyclic building blocks. Among these, Ethyl 6-formyl-5-nitronicotinate (CAS: 2589531-65-5) has emerged as a critical intermediate. This technical guide provides an in-depth analysis of its chemical properties, its mechanistic utility in synthesizing 1,5-naphthyridin-2(1H)-one scaffolds, and field-proven protocols for its application in developing next-generation Poly (ADP-ribose) polymerase 1 (PARP-1) selective inhibitors .
Chemical Profile and Structural Significance
Ethyl 6-formyl-5-nitronicotinate is a highly reactive nitropyridine derivative. The molecular architecture features three distinct functional handles: an ethyl ester, a nitro group, and a formyl group. The juxtaposition of the strongly electron-withdrawing nitro group adjacent to the formyl moiety creates a highly electrophilic carbon center at the aldehyde, priming it for precise nucleophilic attack and condensation reactions.
Table 1: Physicochemical Properties
| Property | Specification |
| CAS Number | 2589531-65-5 |
| IUPAC Name | Ethyl 6-formyl-5-nitropyridine-3-carboxylate |
| Molecular Formula | C9H8N2O5 |
| Molecular Weight | 224.17 g/mol |
| Purity Standard | ≥95% (HPLC) |
| Physical State | Crystalline solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
Core Application: Synthesis of PARP-1 Selective Inhibitors
First-generation PARP inhibitors (e.g., olaparib, pamiparib) often suffer from dose-limiting hematological toxicities due to their dual inhibition of PARP-1 and PARP-2 . Recent medicinal chemistry efforts have demonstrated that the 1,5-naphthyridin-2(1H)-one core—synthesized directly from ethyl 6-formyl-5-nitronicotinate—confers exquisite selectivity for PARP-1 . The building block allows for the precise spatial arrangement of hydrogen bond donors and acceptors required to exploit the subtle structural differences between the PARP-1 and PARP-2 NAD+ binding pockets.
Figure 1: Mechanism of PARP-1 trapping and synthetic lethality in BRCA-mutant cells.
Table 2: Comparative Efficacy of PARP Inhibitors
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/2) | BRCA-mutant DLD-1 IC50 (nM) |
| Pamiparib (BGB-290) | 1.3 | 0.9 | ~0.7-fold | N/A |
| AZD5305 | ~0.003 | ~1.4 | >400-fold | ~0.04 |
| Compound 8m (Derived) | 0.49 | >500 | >1000-fold | 4.82 |
(Data synthesized from Ren et al., 2022 and Johannes et al., 2021)
Experimental Workflows: Constructing the Naphthyridine Scaffold
The transition from a monocyclic pyridine to a bicyclic 1,5-naphthyridine requires a sequence of oxidation, olefination, and reductive cyclization. The protocols below outline the validated methodology for this transformation .
Figure 2: Workflow for synthesizing the 1,5-naphthyridin-2(1H)-one core.
Protocol 3.1: Synthesis of Ethyl 6-formyl-5-nitronicotinate via Oxidation
Causality & Rationale: Selenium dioxide (SeO2) is specifically selected for its ability to oxidize the allylic/benzylic-type methyl group alpha to the pyridine nitrogen into an aldehyde without over-oxidizing it to a carboxylic acid. The high temperature (120 °C) is thermodynamically necessary to overcome the deactivating, electron-withdrawing effect of the adjacent nitro group.
Step-by-Step Procedure:
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Reaction Setup: Charge a round-bottom flask with ethyl 6-methyl-5-nitronicotinate (100 g, 476 mmol, 1.0 equiv) and SeO2 (71.3 g, 642 mmol, 1.35 equiv) in 1,4-dioxane (500 mL).
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Oxidation: Stir the mixture under a nitrogen atmosphere at 120 °C for 12 hours.
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Hot Filtration: Cool the reaction slightly and perform a hot filtration through a Celite pad to remove insoluble black selenium Se(0) byproducts.
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Self-Validation Check: The filtrate must transition from a dark, opaque suspension to a clear, brown-tinged solution. If black particulates remain, re-filter through a finer frit.
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Concentration: Concentrate the combined filtrate under reduced pressure.
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Purification: Purify the residue via flash chromatography on silica gel using a gradient of 0% to 30% ethyl acetate in petroleum ether.
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Verification: Isolate the product as a brown semi-solid (Yield: ~65.6%). Confirm identity via LC-MS (Expected [M+H]+ = 225 m/z).
Protocol 3.2: Horner-Wadsworth-Emmons (HWE) Olefination
Causality & Rationale: The highly electrophilic formyl group of ethyl 6-formyl-5-nitronicotinate is perfectly primed for HWE olefination. This reaction stereoselectively yields the (E)-alkene, which provides the necessary geometric orientation for the subsequent reductive cyclization into the naphthyridine ring. The cryogenic temperature (-78 °C) is critical to suppress unwanted side reactions at the highly sensitive nitro group.
Step-by-Step Procedure:
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Carbanion Formation: To a stirred solution of NaH (60% dispersion, 35.6 g, 892 mmol, 2.0 equiv) in anhydrous THF (800 mL) at 40 °C under nitrogen, dropwise add ethyl 2-(diethoxyphosphoryl)butanoate (169 g, 669 mmol, 1.5 equiv) over 1.5 hours.
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Cryogenic Cooling: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath.
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Electrophile Addition: Dissolve ethyl 6-formyl-5-nitronicotinate (100 g, 446 mmol, 1.0 equiv) in anhydrous THF (200 mL) and add it dropwise to the reaction over 20 minutes.
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Reaction Maturation: Stir the resulting mixture for 30 minutes at -78 °C.
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Self-Validation Check: Perform a rapid TLC (UV 254 nm). Complete consumption of the starting aldehyde (Rf ~0.4 in 20% EtOAc/Hexane) indicates reaction completion.
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Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x).
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Workup: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the functionalized alkene intermediate.
Conclusion
Ethyl 6-formyl-5-nitronicotinate represents a cornerstone in modern heterocyclic synthesis. Its unique arrangement of orthogonal reactive sites—specifically the formyl and nitro groups—enables highly convergent syntheses of complex bicyclic systems like the 1,5-naphthyridin-2(1H)-one core. As the pharmaceutical industry continues to pivot towards highly selective, mutation-specific targeted therapies, the strategic utilization of such polyfunctionalized pyridine building blocks will remain indispensable.
References
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Ren, J., Quan, X., Liu, Y., Li, J., Zhang, X., Li, Z., & Zhang, X. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Bioorganic & Medicinal Chemistry Letters, 78, 129046. URL:[Link]
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Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498-14512. URL:[Link]
- Xinthera, Inc. (2024). Poly-adp ribose polymerase (parp) inhibitors and uses thereof. World Intellectual Property Organization, WO2025101892A1.
